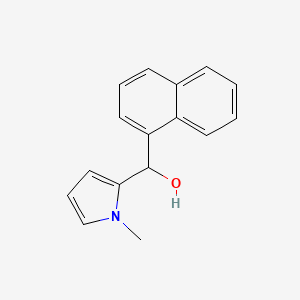

1-Methyl-2-pyrrolyl-(1-naphthyl)methanol

描述

Significance of Pyrrole-Containing Scaffolds in Contemporary Synthetic Chemistry

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a nitrogen atom, is a privileged scaffold in organic and medicinal chemistry. alliedacademies.orgresearchgate.netbiolmolchem.com Its derivatives are integral components of numerous natural products, including heme, chlorophyll, and vitamin B12. vedantu.comchemicalbook.com The unique electronic properties of the pyrrole nucleus, arising from the delocalization of the nitrogen lone pair of electrons within the aromatic system, contribute to its diverse reactivity and biological activity. chemicalbook.com

In synthetic chemistry, pyrrole and its derivatives are versatile intermediates for the construction of more complex molecules. alliedacademies.orgresearchgate.net They serve as precursors in the synthesis of pharmaceuticals, agrochemicals, dyes, and photographic chemicals. alliedacademies.org The pyrrole framework is found in a wide array of pharmacologically active compounds, exhibiting activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties. alliedacademies.orgnih.govnih.gov The ability to functionalize the pyrrole ring at various positions allows for the fine-tuning of its steric and electronic properties, making it a valuable building block in drug design and discovery. rsc.orgrsc.org

Table 1: Examples of Biologically Active Pyrrole-Containing Compounds

| Compound | Biological Activity |

| Heme | Oxygen transport in blood |

| Chlorophyll | Photosynthesis in plants |

| Vitamin B12 | Essential nutrient, cofactor in enzymatic reactions |

| Atorvastatin | HMG-CoA reductase inhibitor (cholesterol-lowering drug) |

| Sunitinib | Receptor tyrosine kinase inhibitor (anticancer drug) |

The incorporation of a 1-methyl-2-pyrrolyl group in the target molecule provides a synthetically accessible and electronically rich aromatic system that can participate in various chemical transformations and biological interactions.

Importance of Naphthyl Moieties in Organic Synthesis and Functional Material Design

The naphthyl group, consisting of two fused benzene (B151609) rings, is a fundamental polycyclic aromatic hydrocarbon moiety. oxfordreference.comquora.com Its extended π-conjugated system imparts unique photophysical and electronic properties to molecules containing this group. nih.gov Naphthalene (B1677914) and its derivatives are widely used as building blocks in the synthesis of dyes, pigments, and polymers. knowde.combritannica.com

In the realm of functional materials, naphthyl moieties are incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. nih.govoled-intermediates.comrsc.org Their rigid and planar structure can facilitate intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. tandfonline.com Furthermore, the fluorescence and phosphorescence properties of naphthalene derivatives make them valuable components in sensors and imaging agents. oled-intermediates.com

The presence of a 1-naphthyl group in 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol introduces a bulky, lipophilic, and electronically distinct substituent. This can influence the molecule's solubility, crystal packing, and interactions with biological targets or other molecules in a material's matrix.

Role of Chiral Alcohol Functionalities in Stereoselective Transformations

Chiral alcohols are indispensable building blocks in asymmetric synthesis, serving as both valuable products and key intermediates for the preparation of enantiomerically pure pharmaceuticals and fine chemicals. acs.orgnih.gov The stereochemistry of the hydroxyl group can profoundly influence the biological activity of a molecule. mdpi.com Consequently, the development of methods for the stereoselective synthesis of chiral alcohols is a major focus of modern organic chemistry. encyclopedia.pubrsc.orgrsc.org

These functionalities can direct the stereochemical outcome of subsequent reactions by acting as a source of chirality or by participating in catalyst-substrate interactions. researchgate.net Asymmetric reductions of prochiral ketones, kinetic resolutions of racemic alcohols, and asymmetric additions to aldehydes are common strategies to access enantiopure alcohols. mdpi.comencyclopedia.pub Enzymes, such as alcohol dehydrogenases and lipases, are often employed for their high enantioselectivity in these transformations. acs.orgrsc.org

The chiral alcohol center in this compound introduces a stereogenic center, meaning the molecule can exist as two enantiomers. The absolute configuration of this alcohol is critical, as the two enantiomers may exhibit different biological activities and could be used as chiral ligands or catalysts in asymmetric transformations. liverpool.ac.uknih.gov The synthesis of this compound in an enantiomerically pure form would be a key challenge and a significant achievement, opening doors to its application in stereoselective processes.

Structure

3D Structure

属性

分子式 |

C16H15NO |

|---|---|

分子量 |

237.30 g/mol |

IUPAC 名称 |

(1-methylpyrrol-2-yl)-naphthalen-1-ylmethanol |

InChI |

InChI=1S/C16H15NO/c1-17-11-5-10-15(17)16(18)14-9-4-7-12-6-2-3-8-13(12)14/h2-11,16,18H,1H3 |

InChI 键 |

HDKGJPQKHVHBOO-UHFFFAOYSA-N |

规范 SMILES |

CN1C=CC=C1C(C2=CC=CC3=CC=CC=C32)O |

产品来源 |

United States |

Synthetic Methodologies for the Preparation of 1 Methyl 2 Pyrrolyl 1 Naphthyl Methanol and Analogues

Strategies for Regioselective Functionalization of 1-Methylpyrrole (B46729)

The pyrrole (B145914) ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. In 1-methylpyrrole, the nitrogen atom directs electrophiles preferentially to the C2 (alpha) position. This inherent reactivity is exploited to install a carbonyl group, which serves as the electrophilic site for the subsequent introduction of the naphthyl moiety.

Two primary methods for the C2-acylation of 1-methylpyrrole are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation. sci-hub.se

Vilsmeier-Haack Reaction: This reaction is a reliable method for the formylation (introduction of a -CHO group) of electron-rich aromatic compounds. acs.orgnih.gov For 1-methylpyrrole, the Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). sci-hub.seacs.org The electrophilic iminium ion attacks the C2 position of the 1-methylpyrrole ring. sci-hub.se Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired 1-methyl-2-formylpyrrole (also known as 1-methylpyrrole-2-carboxaldehyde). nih.gov This aldehyde is a key precursor for the synthesis of the target methanol (B129727).

Friedel-Crafts Acylation: This classic reaction allows for the introduction of an acyl group (-COR) onto an aromatic ring. For 1-methylpyrrole, the reaction can be carried out using an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) in the presence of a Lewis acid catalyst. However, due to the high reactivity of the pyrrole ring, milder conditions are often necessary to avoid polymerization or other side reactions. Studies have shown that Friedel-Crafts acylation of 1-methylpyrrole provides the 2-acyl-1-methylpyrrole as the major product. mdpi.comsemanticscholar.org For instance, acetylation yields 2-acetyl-1-methylpyrrole, which can also serve as a precursor to the corresponding tertiary alcohol analogue of the target compound. semanticscholar.org

| Reaction | Reagents | Product | Position of Functionalization |

| Vilsmeier-Haack Formylation | DMF, POCl₃, then H₂O | 1-Methyl-2-formylpyrrole | C2 |

| Friedel-Crafts Acylation | RCOCl, Lewis Acid | 2-Acyl-1-methylpyrrole | C2 |

Introduction of the Naphthyl-Methanol Moiety: Coupling and Addition Reactions

With the C2-carbonyl group installed, the next crucial step is the formation of the C-C bond between the pyrrole and naphthalene (B1677914) rings and the simultaneous creation of the secondary alcohol. This is typically achieved through the nucleophilic addition of a naphthyl organometallic reagent to the electrophilic carbonyl carbon of the 2-acyl-1-methylpyrrole precursor.

The most common approach is the Grignard reaction. rsc.org 1-Naphthylmagnesium bromide, prepared from 1-bromonaphthalene (B1665260) and magnesium metal, serves as a potent nucleophile. rsc.org This Grignard reagent readily adds to the carbonyl group of 1-methyl-2-formylpyrrole in a classic 1,2-addition mechanism. The reaction proceeds via a nucleophilic attack of the naphthyl carbanion on the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final product, racemic 1-methyl-2-pyrrolyl-(1-naphthyl)methanol.

Alternatively, organolithium reagents, such as 1-naphthyllithium (prepared via lithium-halogen exchange from 1-bromonaphthalene and an alkyllithium reagent like n-BuLi), can also be used. Organolithium reagents are generally more reactive than their Grignard counterparts and effectively add to aldehydes and ketones to form the corresponding alcohols.

| Organometallic Reagent | Carbonyl Precursor | Reaction Type | Product |

| 1-Naphthylmagnesium bromide | 1-Methyl-2-formylpyrrole | Grignard Reaction (1,2-Addition) | This compound |

| 1-Naphthyllithium | 1-Methyl-2-formylpyrrole | Organolithium Addition (1,2-Addition) | This compound |

Stereoselective and Asymmetric Synthesis Pathways to Chiral Pyrrole-Naphthyl Alcohols

The methods described above produce a racemic mixture of the chiral alcohol, meaning both enantiomers are formed in equal amounts. For applications where a single enantiomer is required, stereoselective synthesis strategies must be employed. These strategies fall into two main categories: enantioselective routes that create the stereocenter in a biased manner from an achiral precursor, and diastereoselective routes that use an existing stereocenter in the molecule to direct the formation of a new one.

External asymmetric induction relies on the use of a chiral substance—either a stoichiometric auxiliary or a catalytic amount of a ligand or catalyst—to control the stereochemical outcome of the reaction. wikipedia.org

Chiral Catalysts and Ligands: A powerful strategy for enantioselective synthesis is the use of a chiral catalyst to mediate the addition of the organometallic reagent to the aldehyde. Chiral amino alcohols, for example, have been extensively used to catalyze the addition of organozinc reagents (formed in situ from arylboronic acids or Grignard reagents and a zinc salt) to aldehydes, yielding diarylmethanols with high enantiomeric excess (ee). acs.orgrsc.orgnih.govacs.orgnih.gov The catalyst forms a chiral complex with the organometallic reagent, which then delivers the nucleophile to one face of the aldehyde preferentially.

Similarly, chiral diamine ligands, such as (-)-sparteine (B7772259) and its synthetic surrogates, are effective in controlling the stereochemistry of organolithium additions. nih.govrsc.org The diamine coordinates to the lithium cation, creating a chiral environment that directs the nucleophilic attack on the prochiral aldehyde. Other successful catalytic systems involve chiral ligands based on BINOL (1,1'-bi-2-naphthol), N-heterocyclic carbenes (NHCs), and various ferrocenyl derivatives, often in combination with metals like titanium, nickel, or zinc. sci-hub.sechinesechemsoc.orgrsc.org These systems have proven effective for the enantioselective arylation of a wide range of aldehydes, providing access to chiral secondary alcohols with high levels of enantioselectivity. sci-hub.sechinesechemsoc.orgrsc.org

Chiral Auxiliaries: In this approach, the achiral starting material (either the pyrrole or the naphthyl component) is covalently bonded to a chiral molecule known as a chiral auxiliary. wikipedia.org This auxiliary directs the addition of the nucleophile to one face of the carbonyl group. For instance, a chiral auxiliary could be attached to the pyrrole nitrogen. The steric bulk and electronic properties of the auxiliary block one face of the 2-formyl group, forcing the incoming 1-naphthylmagnesium bromide to attack from the less hindered face. After the reaction, the auxiliary is cleaved from the molecule to yield the enantioenriched alcohol. wikipedia.org Examples of effective auxiliaries include oxazolidinones, camphorsultam, and derivatives of 1,2-diaminocyclohexane (DACH). wikipedia.orgnih.gov

| Strategy | Chiral Agent Example | Metal/Reagent System | Key Feature |

| Catalytic Enantioselective Addition | Chiral Amino Alcohols | Diaryl/Dialkylzinc | In situ formation of a chiral catalyst-reagent complex. |

| (-)-Sparteine / Surrogates | Organolithium | Creates a chiral environment around the lithium cation. | |

| (R)-BINOL | Ti(Oi-Pr)₄ / Grignard | Forms a chiral Lewis acid to activate the aldehyde. | |

| Chiral NHC Ligand | Nickel / Organoboron | High enantiocontrol in Ni-catalyzed arylations. chinesechemsoc.org | |

| Chiral Auxiliary | Oxazolidinone | Grignard / Organolithium | Covalently attached group directs nucleophilic attack. |

Diastereoselective synthesis involves using a pre-existing stereocenter within the substrate to influence the creation of a new stereocenter. This is known as internal asymmetric induction. wikipedia.org

For the synthesis of this compound, this would require starting with a chiral, enantiomerically pure 1-methyl-2-formylpyrrole derivative. If a chiral substituent is present, for example at the C3 or C4 position of the pyrrole ring, or on the N-methyl group, it can direct the facial selectivity of the nucleophilic addition to the C2-carbonyl.

The stereochemical outcome of such 1,2-additions to carbonyls with an adjacent (alpha) stereocenter can often be predicted using established stereochemical models like the Felkin-Anh or Cram chelation models. wikipedia.orgbham.ac.uk The Felkin-Anh model, for instance, predicts that the nucleophile will approach the carbonyl carbon from the face opposite the largest substituent at the adjacent stereocenter, along a specific trajectory (the Bürgi-Dunitz angle). bham.ac.uk By rationally designing a chiral pyrrole substrate, one can control the conformation of the transition state and thus favor the formation of one diastereomer of the product alcohol over the other. After the reaction, the chiral directing group could potentially be removed if not desired in the final product. This substrate-controlled approach has been successfully applied in the synthesis of various complex molecules containing chiral alcohol moieties. researchgate.netnih.gov

Advanced Spectroscopic and Diffraction Techniques for the Structural Elucidation of 1 Methyl 2 Pyrrolyl 1 Naphthyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 1-methyl-2-pyrrolyl-(1-naphthyl)methanol, the spectrum is expected to show distinct regions corresponding to the aromatic protons of the naphthyl and pyrrole (B145914) rings, the methine proton, the N-methyl protons, and the hydroxyl proton. The seven protons of the naphthyl group would appear as a series of complex multiplets in the downfield region (typically δ 7.0-8.5 ppm). The three protons on the substituted pyrrole ring are anticipated to resonate at slightly higher field strengths compared to the naphthyl protons. The single methine proton (CH-OH) would likely appear as a singlet or a doublet, depending on coupling with the hydroxyl proton, in the δ 5.5-6.5 ppm range. The N-methyl group's three protons would yield a sharp singlet around δ 3.5-4.0 ppm. The hydroxyl proton signal is typically a broad singlet with a chemical shift that can vary depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The compound has 16 carbon atoms. The spectrum would show signals for the ten carbons of the naphthyl ring and the five carbons of the 1-methyl-pyrrole moiety in the aromatic region (δ 100-145 ppm). The methine carbon attached to the hydroxyl group is expected in the δ 70-80 ppm range, while the N-methyl carbon signal would appear upfield, around δ 30-40 ppm.

2D-NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitive assignment. A COSY spectrum would establish proton-proton coupling networks, confirming the connectivity of protons within the naphthyl and pyrrole rings. mdpi.com An HSQC spectrum correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for similar structural motifs.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H | 7.0 - 8.5 (m, 7H) | 120 - 135 |

| Pyrrolyl-H | 6.0 - 7.0 (m, 3H) | 105 - 125 |

| CH-OH | ~6.0 (s, 1H) | 70 - 80 |

| N-CH₃ | ~3.7 (s, 3H) | 30 - 40 |

| OH | Variable (br s, 1H) | - |

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol functional group. Sharp peaks appearing just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic naphthyl and pyrrole rings. The aliphatic C-H stretching of the N-methyl group would be observed just below 3000 cm⁻¹. The region between 1450-1600 cm⁻¹ would feature several sharp bands due to the C=C stretching vibrations within the aromatic rings. A distinct C-O stretching vibration for the secondary alcohol is expected in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the symmetric stretching vibrations of the aromatic rings, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum, providing a clear fingerprint of the aromatic systems.

Table 2: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| Alcohol | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium, Sharp |

| N-Methyl Group | C-H Stretch | 2850 - 2960 | Medium |

| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Pyrrole Ring | C-N Stretch | 1300 - 1400 | Medium |

| Secondary Alcohol | C-O Stretch | 1000 - 1200 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly sensitive to conjugated systems. The structure of this compound contains two significant chromophores: the extensive π-electron system of the naphthalene (B1677914) ring and the conjugated pyrrole ring.

The electronic spectrum is expected to be a composite of the absorptions from these two systems. The dominant electronic transitions will be of the π → π* type, involving the excitation of electrons from bonding π orbitals to antibonding π* orbitals. libretexts.org Naphthalene itself exhibits characteristic absorption bands around 220 nm, 280 nm, and 312 nm. The substitution on the naphthalene ring is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. The pyrrole ring also contributes to absorption in the UV region. The resulting spectrum would likely display multiple strong absorption maxima (λmax) across the 200-400 nm range, reflecting the complex, extended conjugated system of the entire molecule.

Table 3: Expected UV-Vis Absorption Maxima (λmax) Solvent effects can cause shifts in absorption maxima.

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Naphthalene Ring | π → π | ~230, ~290, ~320 |

| Pyrrole Ring | π → π | ~210 - 240 |

| Entire Molecule | π → π* | Complex spectrum with multiple maxima |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular formula C₁₆H₁₅NO), the molecular weight is 237.30 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 237. The fragmentation of this molecular ion provides valuable structural clues. Common fragmentation pathways for alcohols include the loss of a water molecule or a hydroxyl radical. libretexts.org

[M - H₂O]⁺˙: Loss of water would result in a peak at m/z 219.

[M - •OH]⁺: Loss of the hydroxyl radical would give a peak at m/z 220.

Alpha-cleavage, the breaking of the bond adjacent to the oxygen atom, is also a highly probable fragmentation route. miamioh.edu Cleavage of the C-C bond between the methine carbon and the naphthyl ring would generate a naphthyl cation ([C₁₀H₇]⁺) at m/z 127 or a [M - C₁₀H₇]⁺ fragment at m/z 110. Conversely, cleavage of the C-C bond between the methine carbon and the pyrrole ring would produce a 1-methyl-2-pyrrolyl cation ([C₅H₆N]⁺) at m/z 80 or a [M - C₅H₆N]⁺ fragment at m/z 157. The relative intensities of these fragment ions depend on their stability, with fragments stabilized by aromaticity and resonance being particularly favored.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion | Formation Pathway |

| 237 | [C₁₆H₁₅NO]⁺˙ | Molecular Ion (M⁺˙) |

| 220 | [C₁₆H₁₄N]⁺ | Loss of •OH |

| 219 | [C₁₆H₁₃N]⁺˙ | Loss of H₂O |

| 157 | [C₁₁H₉O]⁺ | α-cleavage, loss of •C₅H₆N |

| 127 | [C₁₀H₇]⁺ | α-cleavage, loss of •C₆H₈NO |

X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline derivatives are available)

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, unambiguous view of the molecule's three-dimensional structure in the solid state. This technique requires a single, high-quality crystal of the compound or a suitable derivative.

Should a crystalline form of this compound be obtained, X-ray diffraction analysis would provide precise atomic coordinates. From this data, exact bond lengths, bond angles, and torsion angles can be calculated, confirming the connectivity established by NMR and revealing the molecule's preferred conformation in the crystal lattice. Furthermore, this technique would elucidate any intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the packing of molecules in the solid state. For a chiral molecule, crystallographic analysis of a resolved enantiomer provides the absolute stereochemistry. As of now, no publicly available crystal structure data exists for this specific compound.

Reactivity and Reaction Pathways of 1 Methyl 2 Pyrrolyl 1 Naphthyl Methanol

Chemical Transformations Involving the Alcohol Functional Group (e.g., Oxidation, Esterification, Etherification)

The secondary alcohol group in 1-methyl-2-pyrrolyl-(1-naphthyl)methanol is a primary site for various chemical transformations.

Oxidation: While specific studies on the oxidation of this compound are not extensively documented, analogous secondary alcohols can be oxidized to the corresponding ketone, (1-methyl-2-pyrrolyl)(1-naphthyl)methanone, using a variety of oxidizing agents. Common reagents for such transformations include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like the Swern or Dess-Martin periodinane oxidations. The choice of oxidant would be crucial to avoid potential side reactions on the electron-rich pyrrole (B145914) and naphthyl rings. For instance, oxidation of 3-(1-hydroxybutyl)-1-methylpyrrole to 3-butyroyl-1-methylpyrrole has been successfully achieved using activated manganese(IV) oxide. orgsyn.org

Esterification: The alcohol can undergo esterification reactions with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. These reactions are typically catalyzed by acids or proceed via activation of the carboxylic acid. Enzymatic esterification, a greener alternative, has been demonstrated for related pyrrole compounds. For example, Novozym 435, an immobilized lipase, has been used to catalyze the transesterification of methyl 1H-pyrrole-2-carboxylate with various alcohols. mdpi.com This suggests that enzymatic methods could be applicable for the esterification of this compound.

Etherification: Etherification of the alcohol can be achieved under various conditions. For instance, acid-catalyzed bimolecular dehydration of alcohols can lead to ether formation. aimspress.com In the case of this compound, reaction with a second alcohol in the presence of an acid catalyst could yield an ether. Alternatively, Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, would be a viable route. The basic conditions of the Williamson synthesis would need to be controlled to prevent side reactions. Studies on the etherification of phenol (B47542) with methanol (B129727) have shown that the choice of catalyst and support can significantly influence the reaction's efficiency and selectivity. researchgate.net

Table 1: Potential Chemical Transformations of the Alcohol Functional Group

| Reaction Type | Reagents and Conditions | Expected Product |

|---|---|---|

| Oxidation | Pyridinium chlorochromate (PCC), Swern oxidation, Dess-Martin periodinane, Activated MnO2 | (1-Methyl-2-pyrrolyl)(1-naphthyl)methanone |

| Esterification | Carboxylic acid (acid catalyst), Acid chloride (base), Enzymatic (lipase) | 1-Methyl-2-pyrrolyl-(1-naphthyl)methyl ester |

| Etherification | Alcohol (acid catalyst), Alkyl halide (base - Williamson synthesis) | 1-(1-Methoxy-1-naphthylmethyl)-1-methylpyrrole (example with methanol) |

Reactivity of the N-Methylpyrrole Moiety: Electrophilic Aromatic Substitution and Cycloaddition Reactions

The N-methylpyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack and capable of participating in cycloaddition reactions.

Electrophilic Aromatic Substitution: Pyrrole and its derivatives are significantly more reactive towards electrophiles than benzene (B151609). pearson.com In 1-methylpyrrole (B46729), electrophilic substitution preferentially occurs at the C3 and C4 positions, as the C2 and C5 positions are already substituted. cdnsciencepub.comquora.com However, the substitution pattern can be influenced by the nature of the electrophile and the reaction conditions. An investigation into the nitration of 1-methylpyrrole indicated that the α-directing effect of the nitrogen is less pronounced than in pyrrole itself, leading to a mixture of 2- and 3-nitro-1-methylpyrrole. cdnsciencepub.com For this compound, electrophilic attack is expected to occur at the available positions on the pyrrole ring, likely favoring the 3- or 4-position. The large naphthylmethanol substituent at the 2-position may exert some steric hindrance, potentially influencing the regioselectivity of the substitution.

Cycloaddition Reactions: The pyrrole ring can act as a diene or a dienophile in cycloaddition reactions. [3+2] cycloaddition reactions of tosylmethyl isocyanides (TosMICs) with electron-deficient compounds are a well-established method for synthesizing multi-substituted pyrrole derivatives. mdpi.com Furthermore, N-methylpyrrole has been shown to react with silylenes, possibly via an intermediate [2+1] cycloadduct, to form bicyclic systems. acs.org The presence of the bulky naphthylmethanol group might influence the accessibility of the pyrrole ring for such cycloadditions.

Reactions Pertaining to the Naphthyl System

The naphthyl ring system is also aromatic and can undergo a variety of reactions, most notably electrophilic aromatic substitution.

Electrophilic Aromatic Substitution: Naphthalene (B1677914) is more reactive than benzene towards electrophilic substitution. libretexts.org Substitution on a naphthalene ring generally favors the 1-position (alpha-position) over the 2-position (beta-position) under kinetic control, as the intermediate for 1-substitution is more stable. youtube.com However, the regioselectivity can be influenced by the reaction conditions and the nature of the substituent already present. For this compound, the pyrrolylmethanol group is at the 1-position of the naphthalene ring. This substituent will direct incoming electrophiles to other positions on the same ring or the adjacent ring. The directing effect of the substituent and the inherent reactivity of the different positions on the naphthalene ring will determine the final product distribution. Friedel-Crafts acylation of naphthalene, for instance, can yield either the 1- or 2-isomer depending on the solvent used. libretexts.org

In a study on peri-substituted acyl pyrrolyl naphthalenes, a bromopyrrolylnaphthalene was converted to an aryl lithium species via lithium-halogen exchange, which then reacted with electrophiles like ethyl chloroformate and benzaldehyde. mdpi.com This demonstrates that the naphthyl ring can be functionalized through metallation followed by electrophilic quench.

Photoinduced Reactions and Photochemical Behavior

Both the N-methylpyrrole and naphthyl moieties are known to be photochemically active, suggesting that this compound could exhibit interesting photochemical behavior.

Photochemistry of the N-Methylpyrrole Moiety: The photodissociation of N-methylpyrrole has been studied, revealing that N-CH3 bond cleavage is a primary decay channel upon UV excitation. acs.orgnih.gov This process is thought to proceed through the involvement of πσ* dissociative states. acs.org Photoinduced polymerization of N-methylpyrrole has also been reported, leading to the formation of high molecular weight polymers with interesting electronic properties. researchgate.net

Photochemistry of the Naphthyl System: Naphthol derivatives can undergo various photochemical reactions. For instance, irradiation of 1-alkenyl-2-naphthol in the presence of alkylamines leads to amination via a photoinduced proton transfer mechanism. rsc.org Naphthalene itself can undergo photochemical reactions in the air. documentsdelivered.com The photochemistry of naphthol-naphthalimide conjugates has been investigated, showing that they can undergo dehydration to form quinone methides. mdpi.com The presence of the pyrrole ring and the alcohol function in this compound could lead to unique photochemical pathways, potentially involving intramolecular interactions or reactions. For example, heteroaromatic alkenes, including N-methylpyrrole, have been shown to undergo acylation under visible-light irradiation in the presence of a photosensitizer. acs.org

Investigations into Reaction Mechanisms and Kinetics

Detailed mechanistic and kinetic studies specifically on the reactions of this compound are scarce in the literature. However, the general principles of reaction mechanisms for its constituent functional groups can be applied.

Mechanistic Considerations:

Reactions at the Alcohol: The mechanisms of oxidation, esterification, and etherification of alcohols are well-established. For instance, acid-catalyzed esterification proceeds through the protonation of the carboxylic acid, followed by nucleophilic attack of the alcohol.

Electrophilic Aromatic Substitution: The mechanism of electrophilic aromatic substitution on both the pyrrole and naphthalene rings involves the formation of a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion). The stability of this intermediate determines the regioselectivity of the reaction. quora.comyoutube.com

Photochemical Reactions: Photoinduced reactions would proceed from an electronically excited state of either the pyrrole or the naphthyl moiety. The mechanism could involve radical intermediates, ionic species, or concerted pathways, depending on the specific reaction.

Kinetic Studies: While no specific kinetic data for reactions of this compound were found, kinetic studies on related systems can provide insights. For example, kinetic modeling of methanol synthesis and the kinetics of proline-mediated aldol (B89426) reactions have been reported. researchgate.netnih.gov To determine the kinetics of a specific reaction of this compound, one would need to experimentally measure the reaction rate as a function of reactant concentrations, temperature, and catalyst concentration, and then fit the data to a suitable rate law.

Applications of 1 Methyl 2 Pyrrolyl 1 Naphthyl Methanol in Advanced Organic Synthesis

Utilization as a Chiral Building Block for the Construction of Complex Molecular Architectures

The inherent chirality of 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol makes it a valuable chiral building block in the asymmetric synthesis of complex organic molecules. Chiral alcohols are fundamental components of the "chiral pool," providing readily available stereogenic centers that can be incorporated into larger, more complex structures with a high degree of stereocontrol. The presence of the pyrrole (B145914) and naphthalene (B1677914) rings offers multiple points for further functionalization, allowing for the construction of diverse and intricate molecular architectures.

While specific examples detailing the direct use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential in this area. The hydroxyl group can be readily converted into a good leaving group or used to direct subsequent stereoselective reactions. The pyrrole and naphthalene moieties can participate in a variety of coupling reactions, enabling the assembly of elaborate molecular frameworks. The stereocenter at the carbinol carbon plays a crucial role in dictating the three-dimensional arrangement of the final molecule, which is often critical for its biological activity.

Development of Catalytic Systems Employing Derivatives as Ligands

The structural framework of this compound is well-suited for the development of novel chiral ligands for asymmetric catalysis. The nitrogen atom of the pyrrole ring and the oxygen atom of the methanol (B129727) group can act as coordination sites for metal centers, forming chiral metal complexes. These complexes can then be employed as catalysts to promote a wide range of enantioselective transformations.

The synthesis of derivatives where the hydroxyl group is modified to include other coordinating atoms, such as phosphorus or sulfur, could lead to the creation of bidentate or even tridentate ligands. The steric bulk and electronic properties of the naphthalene and methyl-pyrrole substituents would play a critical role in creating a specific chiral environment around the metal center, thereby influencing the stereochemical outcome of the catalyzed reaction.

For instance, coordination compounds involving similar structural motifs, such as 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, have been synthesized and their interactions with transition metals studied. This demonstrates the feasibility of using the 1-methyl-2-pyrrolyl and naphthyl groups to construct ligands for metal complexes. While the direct application of this compound derivatives as ligands in catalysis is an area requiring further exploration, the foundational principles of ligand design suggest a promising future for this class of compounds.

Role as an Intermediate in Multi-step Synthesis Pathways

In the intricate landscape of multi-step organic synthesis, the strategic use of key intermediates is paramount. This compound and its derivatives can serve as crucial intermediates in the synthesis of more complex target molecules. The synthesis of related compounds, such as 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, illustrates a multi-step pathway where a molecule with a similar core structure is assembled.

The general synthetic strategy often involves the initial construction of the pyrrole-containing fragment, followed by the introduction of the naphthyl group and the creation of the chiral carbinol center. This intermediate can then undergo further transformations. For example, the hydroxyl group could be oxidized to a ketone, which then serves as an electrophilic site for subsequent reactions. Alternatively, the pyrrole or naphthalene rings could be further functionalized through electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

The following table outlines a hypothetical multi-step synthesis where a derivative of this compound could act as a key intermediate:

| Step | Reactant(s) | Reagent(s) | Product | Role of Intermediate |

| 1 | 1-Methyl-2-acetylpyrrole, 1-Bromonaphthalene (B1665260) | n-BuLi, then aldehyde | This compound | Initial chiral alcohol |

| 2 | This compound | Dess-Martin periodinane | (1-Methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanone | Oxidation to ketone |

| 3 | (1-Methyl-1H-pyrrol-2-yl)(naphthalen-1-yl)methanone | Hydrazine, then cyclizing agent | Fused heterocyclic system | Precursor to final target |

This illustrative pathway highlights how the initial chiral alcohol can be transformed through a series of reactions to build molecular complexity, underscoring its potential as a versatile intermediate in organic synthesis.

Scaffold for the Design of Functional Organic Materials

The rigid and aromatic nature of the pyrrole and naphthalene rings in this compound makes it an attractive scaffold for the design of novel functional organic materials. The combination of these two aromatic systems can give rise to interesting photophysical and electronic properties.

By incorporating this molecule into larger polymeric structures or by functionalizing it with specific substituents, it may be possible to create materials with applications in areas such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or molecular sensors. The chirality of the molecule could also be exploited to create materials with chiroptical properties, which are of interest for applications in nonlinear optics and enantioselective sensing.

Further research into the polymerization of derivatives of this compound or its incorporation into supramolecular assemblies could unlock its full potential as a building block for the next generation of functional organic materials.

Investigations into Molecular Interactions of 1 Methyl 2 Pyrrolyl 1 Naphthyl Methanol with Biological Systems in Vitro Studies

Enzyme Binding and Inhibition Studies (e.g., Cyclooxygenase, Lipoxygenase, Proteases)

The structural framework of 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol, which combines a pyrrole (B145914) ring with a bulky, hydrophobic naphthalene (B1677914) group, is suggestive of potential interactions with various enzymes. Pyrrole-based compounds, in particular, have been investigated for their inhibitory effects on key enzymes involved in inflammatory pathways, such as cyclooxygenases (COX-1 and COX-2). nih.gov The nitrogen-containing five-membered pyrrole ring is a common feature in many bioactive molecules and can participate in crucial binding interactions within an enzyme's active site. nih.gov

Similarly, naphthalene derivatives have been explored for their anti-inflammatory properties. ekb.eg The fusion of these two pharmacophores through a methanol (B129727) linker suggests that this compound could potentially fit into the active sites of enzymes like COX or lipoxygenase. The naphthalene moiety could engage in hydrophobic or π-π stacking interactions within the enzyme pocket, while the pyrrole and hydroxyl groups could form hydrogen bonds, thereby inhibiting enzyme activity. Studies on other heterocyclic compounds have demonstrated that such interactions are key to their inhibitory mechanism.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Pyrrolamide Analogue | DNA Gyrase | Varies based on substitution | nih.gov |

| CYP1B1-selective Pyrrole | CYP1B1 | 0.25 µM | nih.gov |

| Dual EGFR/AURKA Inhibitor (Pyrrole-based) | EGFR | 3.76 nM | nih.gov |

| Dual EGFR/AURKA Inhibitor (Pyrrole-based) | AURKA | 1.99 µM | nih.gov |

Evaluation of Antioxidant Activity and Free Radical Scavenging Mechanisms

Many heterocyclic compounds, including those with pyrrole structures, have been recognized for their antioxidant properties. nih.govnih.gov Antioxidant activity is primarily the ability of a compound to neutralize reactive oxygen species (ROS) and other free radicals, which are implicated in oxidative stress. The mechanism often involves the donation of a hydrogen atom or an electron to the free radical, thus stabilizing it.

The pyrrole ring in this compound contains a nitrogen atom and a system of π-electrons, which could contribute to its ability to scavenge free radicals. The presence of the hydroxyl group on the methanol linker is also significant, as hydroxyl groups are often key to the radical-scavenging activity of phenolic and other aromatic antioxidants. In vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay are commonly used to quantify this activity. nih.gov Studies on various pyrrole derivatives have shown moderate to high antioxidant potential, suggesting that this compound may also possess the ability to mitigate oxidative damage. nih.govnih.gov

| Compound Class | Assay | Result | Reference |

|---|---|---|---|

| Fused Pyrrole Derivatives | ABTS Radical Scavenging | Up to 59% inhibition | nih.gov |

| Pyrrole-Benzimidazole Derivatives | Lipid Peroxidation (LPO) Inhibition | Moderate activity compared to BHT | nih.gov |

| Pyrrole-Benzimidazole Derivatives | Superoxide Anion Scavenging | Remarkable inhibitory effects | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., DNA, specific proteins)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method can provide significant insight into the potential binding modes and affinities of this compound with various biological targets.

A study on a closely related compound, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, utilized molecular docking to investigate its interaction with the anaplastic lymphoma kinase (ALK) protein. mdpi.com The results indicated that the compound binds effectively at the active site, primarily through hydrophobic interactions between the ligand and amino acid residues of the protein. mdpi.com Given the shared 1-methyl-pyrrol-2-yl and naphthalen-1-yl moieties, it is plausible that this compound would exhibit similar binding behavior, characterized by strong hydrophobic interactions driven by the large naphthalene ring system. Molecular dynamics simulations could further elucidate the stability of such ligand-protein complexes over time. nih.gov

| Compound Studied | Protein Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Anaplastic Lymphoma Kinase (ALK) | Hydrophobic interactions with active site residues | mdpi.com |

| Pyrrole-based dual inhibitor | EGFR | H-bond between pyrrole NH and Met793 | nih.gov |

| Pyrrole-based dual inhibitor | AURKA | Binding within the ATP pocket | nih.gov |

| SR9009 (Pyrrole derivative) | Reverb alpha | Binding Energy: -220.618 +/- 19.145 kJ/mol | nih.gov |

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and involve correlating the chemical structure of a molecule with its biological activity. nih.gov For a molecule like this compound, SAR can be inferred from studies on analogous series of compounds where systematic structural modifications are made. nih.gov

Key aspects for SAR analysis would include:

The Pyrrole Ring: Substitution on the nitrogen atom (the methyl group) and at other positions on the pyrrole ring can significantly influence activity. The NH of an unsubstituted pyrrole is often a critical hydrogen bond donor. nih.gov

The Naphthalene Ring: The position of the linkage to the methanol bridge (1-naphthyl vs. 2-naphthyl) and the presence of substituents (e.g., halogens, methoxy (B1213986) groups) on the naphthalene rings are known to be pivotal for modulating activity and selectivity in many drug classes. nih.govmdpi.com Halogen substitutions, for instance, can enhance binding affinity through halogen bonding or by altering the electronic properties of the ring. nih.gov

The Methanol Linker: The hydroxyl group is a potential site for hydrogen bonding and a point for metabolic modification. Altering this linker—for example, by changing its length, rigidity, or oxidation state—would likely have a profound impact on how the molecule fits into a target binding site and, consequently, on its biological activity.

| Structural Moiety | Modification | General Impact on Activity | Reference |

|---|---|---|---|

| Aromatic/Heterocyclic Ring | Addition of halogen substituents (F, Cl, Br) | Often enhances potency and binding affinity | nih.govmdpi.com |

| Pyrrole Ring | Unsubstituted NH vs. N-alkylation | NH group can act as a crucial H-bond donor | nih.gov |

| Side Chains | Introduction of bulky or multiple substituents | Can reduce activity due to steric hindrance | mdpi.com |

| Linker Group | Changes in length, flexibility, or polarity | Critically affects orientation in the binding pocket | nih.gov |

Future Research Directions and Emerging Opportunities for 1 Methyl 2 Pyrrolyl 1 Naphthyl Methanol

Development of Novel and Sustainable Synthetic Routes

Currently, there are no published, optimized synthetic routes specifically for 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol. Future research should prioritize the development of efficient and environmentally benign methods for its preparation. A promising starting point would be the Grignard reaction between 1-methyl-2-pyrrolecarboxaldehyde and 1-naphthylmagnesium bromide, followed by an aqueous workup.

Another avenue for exploration is the use of organolithium reagents, such as 1-naphthyllithium, reacting with the same aldehyde. The comparative yields and selectivities of these methods would be a valuable initial study.

Furthermore, the principles of green chemistry could be applied to the synthesis of this compound. This could involve exploring biocatalytic methods, employing enzymes to carry out the key bond-forming reactions under mild conditions. Additionally, the use of greener solvents, such as supercritical fluids or ionic liquids, could be investigated to minimize the environmental impact of the synthesis. A summary of potential synthetic approaches is presented in Table 1.

Table 1: Potential Synthetic Routes for this compound

| Synthetic Approach | Key Reagents | Potential Advantages | Research Focus |

| Grignard Reaction | 1-Methyl-2-pyrrolecarboxaldehyde, 1-Naphthylmagnesium bromide | Well-established, high potential for good yields | Optimization of reaction conditions (solvent, temperature), comparison of different Grignard reagents |

| Organolithium Reaction | 1-Methyl-2-pyrrolecarboxaldehyde, 1-Naphthyllithium | May offer different reactivity and selectivity compared to Grignard reagents | Investigation of side reactions, purification strategies |

| Biocatalysis | Enzymes (e.g., alcohol dehydrogenases) | High selectivity, mild reaction conditions, environmentally friendly | Screening for suitable enzymes, optimization of enzyme activity and stability |

| Green Solvents | Supercritical CO₂, Ionic Liquids | Reduced environmental impact, potential for easier product separation | Solvent screening, investigation of reaction kinetics and thermodynamics in green solvents |

Exploration of New Catalytic Applications Beyond Current Paradigms

The chiral center at the methanolic carbon suggests that this compound could be a valuable ligand in asymmetric catalysis. The pyrrole (B145914) nitrogen and the hydroxyl group can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment for a variety of chemical transformations.

Future research could explore the use of this compound as a ligand in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions. The steric bulk of the naphthyl group and the electronic properties of the pyrrole ring could be fine-tuned by introducing substituents on either ring system, allowing for the development of a library of ligands with varying catalytic activities.

Beyond its role as a ligand, the compound itself could possess catalytic activity. The Brønsted acidity of the hydroxyl group, in conjunction with the Lewis basicity of the pyrrole nitrogen, could enable it to act as a bifunctional catalyst for reactions such as the ring-opening polymerization of lactones or the Henry reaction.

Application of Advanced Characterization Techniques for Dynamic and Transient Studies

A comprehensive understanding of the structure and dynamics of this compound is crucial for its future applications. While standard characterization techniques such as NMR and mass spectrometry would be essential for confirming its synthesis, more advanced techniques could provide deeper insights.

For instance, time-resolved spectroscopy could be used to study the excited-state dynamics of the molecule, which would be relevant if the compound is explored for applications in photochemistry or as a fluorescent probe. The naphthalene (B1677914) and pyrrole moieties are both known to be photoactive.

Furthermore, advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be used to determine the preferred conformation of the molecule in solution. This information would be invaluable for understanding its interaction with other molecules and for designing it as a ligand or a catalyst.

Deeper Understanding of Molecular Recognition and Self-Assembly Processes

The combination of the aromatic, electron-rich pyrrole and naphthalene rings, along with the hydrogen-bonding capability of the hydroxyl group, makes this compound an interesting candidate for studies in molecular recognition and self-assembly.

Future research could investigate the ability of this compound to bind to specific guest molecules through a combination of π-π stacking, hydrogen bonding, and van der Waals interactions. This could lead to the development of novel sensors for the detection of specific analytes.

Moreover, the self-assembly of this molecule into larger, ordered structures in different solvents could be explored. Techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) could be used to visualize the resulting nanostructures. The ability to control the self-assembly process by modifying the molecular structure or the solvent conditions could open up possibilities for the creation of new materials with interesting optical or electronic properties.

Computational Design and Predictive Modeling for Tailored Structure-Property Relationships

In parallel with experimental studies, computational modeling can play a significant role in accelerating the discovery and development of applications for this compound. Density functional theory (DFT) calculations could be used to predict the molecule's electronic structure, spectroscopic properties, and reactivity.

Molecular dynamics (MD) simulations could be employed to study the conformational dynamics of the molecule and its interactions with solvents and other molecules. This would be particularly useful for understanding its behavior in biological systems or as a ligand in a catalytic complex.

Furthermore, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of derivatives of this compound with their observed properties. This would enable the rational design of new molecules with enhanced performance for specific applications. The potential areas for computational investigation are summarized in Table 2.

Table 2: Computational Approaches for Investigating this compound

| Computational Method | Research Goal | Predicted Outcomes |

| Density Functional Theory (DFT) | Predict electronic structure and reactivity | Optimized geometry, HOMO-LUMO gap, reaction pathways |

| Molecular Dynamics (MD) | Simulate conformational dynamics and interactions | Preferred conformations, binding affinities, solvent effects |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structure with properties | Predictive models for designing new derivatives with desired activities |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-Methyl-2-pyrrolyl-(1-naphthyl)methanol, and what analytical techniques ensure purity?

- Methodological Answer : Synthesis often involves coupling reactions between pyrrole derivatives (e.g., 2-acetylpyrrole) and naphthyl precursors. For example, intermediates like 1-(1H-pyrrol-2-yl)ethanone (CAS 1072-83-9) are used as building blocks, with purification via column chromatography . Purity is confirmed using:

- UV-Vis Spectrophotometry : Absorbance at 470 nm (≥0.55) and melting point analysis (137–140°C) .

- Gas Chromatography (GC) : Polar column methods for content analysis .

Q. How is the molecular structure of this compound characterized experimentally?

- Methodological Answer :

- X-ray Crystallography : Determines bond lengths (e.g., C7–C8 = 1.44 Å) and dihedral angles (e.g., −176.55° for C6–C7–C8–H8) .

- LC-MS/MS : Confirms molecular ion peaks (e.g., m/z 285.1289 for related naphthyl compounds) and fragmentation patterns .

- NMR Spectroscopy : Assigns proton environments (e.g., methyl groups on pyrrole or naphthyl moieties) .

Q. What are the primary applications of this compound in basic organic chemistry research?

- Methodological Answer : It serves as:

- A chiral ligand in asymmetric catalysis due to its naphthyl-pyrrole framework .

- A precursor for synthesizing bioactive analogs (e.g., calcium-sensing receptor modulators like Cinacalcet HCl derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data across studies?

- Methodological Answer : Follow systematic frameworks (e.g., ATSDR’s inclusion criteria):

- Peer-Reviewed Focus : Prioritize studies with defined exposure routes (inhalation, oral) and health outcomes (hepatic/renal effects) .

- Conflict Resolution : Use expert panels to assess non-peer-reviewed data, focusing on mechanistic plausibility (e.g., oxidative stress pathways) .

- Dose-Response Analysis : Compare NOAEL/LOAEL thresholds across species (human vs. rodent models) .

Q. What advanced strategies are used to study thermal decomposition pathways of this compound?

- Methodological Answer :

- Pyrolysis-GC/MS : At 500°C, major products include naphthalene (5.581 min retention time) and 1-naphthaldehyde (7.826 min), indicating C–O bond cleavage and oxidation .

- Isotopic Labeling : Track hydrogen migration using deuterated analogs to validate radical-mediated decomposition mechanisms .

Q. How does structural modification of the pyrrole or naphthyl moieties impact biological activity?

- Methodological Answer :

- SAR Studies : Introduce substituents (e.g., nitro groups on pyrazole rings) to enhance antibacterial potency. For example, (1-methyl-4-nitro-1H-pyrazol-5-yl)(pyrrolidin-1-yl)methanone shows improved activity against Gram-positive bacteria .

- Docking Simulations : Model interactions with target proteins (e.g., bacterial enzymes) to predict binding affinity changes .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。